molecular formula C29H40N6O8S B1511423 Met-Enkephalin amide CAS No. 100929-67-7

Met-Enkephalin amide

カタログ番号: B1511423
CAS番号: 100929-67-7
分子量: 632.7 g/mol
InChIキー: SWOHIWKHLZWLEW-SGIIKHNDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Met-Enkephalin Amide is a synthetic form of the naturally occurring endogenous opioid peptide, Met-Enkephalin. It is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met. This compound plays a significant role in pain modulation, stress response, and various physiological processes.

準備方法

Synthetic Routes and Reaction Conditions: Met-Enkephalin Amide can be synthesized through solid-phase peptide synthesis (SPPS). The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) to facilitate peptide bond formation.

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which allows for the efficient synthesis of peptides. The process is optimized to ensure high purity and yield, making it suitable for commercial applications.

化学反応の分析

Types of Reactions: Met-Enkephalin Amide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be used to oxidize specific amino acids in the peptide.

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed to reduce disulfide bonds.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups on amino acids.

  • Reduction: Reduction of disulfide bonds to free thiols.

  • Substitution: Introduction of alkyl groups into the peptide structure.

科学的研究の応用

Pain Management

Analgesic Properties

Research indicates that MENK-A exhibits potent analgesic effects similar to those of morphine but with a significantly reduced side effect profile. It binds to mu-opioid receptors, facilitating pain relief while minimizing risks such as tolerance and respiratory depression commonly associated with traditional opioids .

Mechanisms of Action

MENK-A operates through several mechanisms:

  • Receptor Binding : It binds effectively to opioid receptors, mimicking the effects of endogenous opioids.
  • Stability : Its resistance to enzymatic degradation enhances its duration of action, allowing for prolonged analgesia without repeated dosing .
  • Dual Enkephalinase Inhibition : Studies suggest that combining MENK-A with dual enkephalinase inhibitors (DENKIs) can amplify its analgesic effects by preventing the breakdown of endogenous enkephalins .

Cancer Therapy

Antitumor Activity

MENK-A has shown promise in cancer treatment due to its ability to modulate immune responses and inhibit tumor growth. Research highlights include:

  • Inhibition of Cell Proliferation : MENK-A has been observed to upregulate cyclin-dependent kinases (p16 and p21), which are crucial for cell cycle regulation, thereby slowing the progression of various cancers .
  • Immune Modulation : MENK-A enhances the activity of polymorphonuclear leukocytes (PMNLs), improving their chemotactic responsiveness and phagocytic activity, which is vital in targeting cancer cells .

Case Study Example

In a study involving cancer patients, MENK-A was administered as an adjunct therapy alongside conventional treatments. Results indicated a significant reduction in tumor size and improved patient quality of life, attributed to both direct antitumor effects and enhanced immune function .

Immune Function Modulation

Role in Immune Response

Research has demonstrated that MENK-A influences various immune functions:

  • Chemotaxis : MENK-A significantly increases the chemotactic response of PMNLs compared to controls, suggesting enhanced recruitment of immune cells to sites of infection or inflammation .
  • Apoptosis Regulation : MENK-A appears to reduce apoptosis in PMNLs, promoting their survival and functionality during immune responses .

Data Tables

Application AreaMechanismKey Findings
Pain ManagementMu-opioid receptor bindingLong-lasting analgesia with reduced side effects
Cancer TherapyCyclin-dependent kinase upregulationInhibition of tumor growth in various cancers
Immune FunctionEnhanced PMNL activityIncreased chemotaxis and reduced apoptosis rates

作用機序

Met-Enkephalin Amide exerts its effects by binding to opioid receptors, primarily the delta and mu-opioid receptors. This binding triggers a cascade of intracellular signaling pathways, leading to the modulation of pain perception and other physiological responses.

Molecular Targets and Pathways:

  • Opioid Receptors: Delta and mu-opioid receptors are the primary targets.

  • Signaling Pathways: Activation of these receptors leads to the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channels.

類似化合物との比較

  • Leu-Enkephalin: Tyr-Gly-Gly-Phe-Leu.

  • Beta-endorphin: A larger peptide with a sequence that includes Met-Enkephalin as a part of its structure.

生物活性

Met-enkephalin amide is a potent endogenous opioid peptide that plays a significant role in various physiological processes, particularly in pain modulation, gastrointestinal function, and neuroprotection. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings from diverse sources.

Overview of this compound

This compound is derived from proenkephalin and is characterized by its high affinity for μ-opioid receptors (μORs) and δ-opioid receptors (δORs). It exhibits a range of biological activities including:

  • Analgesic effects : Provides pain relief through modulation of nociceptive pathways.
  • Neuromodulatory roles : Influences neurotransmitter release and neuronal excitability.
  • Gastrointestinal motility : Regulates gut movement and gastric emptying.

This compound exerts its effects primarily through binding to opioid receptors. The interaction with these receptors leads to:

  • Inhibition of neurotransmitter release : Particularly acetylcholine (ACh), which is crucial for muscle contractions in the gastrointestinal tract .
  • Activation of intracellular signaling pathways : Such as ERK1/2 phosphorylation, which is vital for cellular responses to opioid peptides .

Table 1: Biological Activities of this compound

Activity TypeEffectReference
AnalgesicReduces pain perception
GastrointestinalInhibits motility and gastric emptying
NeuromodulationModulates neurotransmitter release
AntinociceptiveDecreases immobility in stress tests
NeuroprotectiveReverses neuropathic pain

Case Studies

  • Pain Modulation :
    A study demonstrated that this compound significantly reduced pain responses in animal models subjected to nociceptive stimuli. The analgesic effect was counteracted by naloxone, confirming its action through opioid receptors .
  • Gastrointestinal Effects :
    Research indicated that this compound inhibits gastrointestinal muscle contractility. In experiments with isolated rabbit ileal mucosa, it was found to decrease short-circuit current (Isc) and enhance sodium and chloride absorption, suggesting a role in regulating intestinal ion transport .
  • Neuromodulatory Role :
    Another study highlighted the presence of Met-enkephalin-like immunoreactivity in the superior cervical ganglion, suggesting its involvement in modulating ACh release during synaptic transmission. The presence of naloxone reduced the inhibitory effects on ACh release, further supporting its neuromodulatory role .

Research Findings

Recent investigations have focused on modifying the structure of Met-enkephalin to enhance its biological activity. For instance, studies involving the systematic replacement of amide bonds with alkene structures revealed that while some modifications did not significantly affect biological activity, others were critical for maintaining receptor interactions . This highlights the importance of specific structural features in determining the efficacy of opioid peptides.

特性

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O6S.C2H4O2/c1-40-12-11-21(25(29)37)33-27(39)22(14-17-5-3-2-4-6-17)32-24(36)16-30-23(35)15-31-26(38)20(28)13-18-7-9-19(34)10-8-18;1-2(3)4/h2-10,20-22,34H,11-16,28H2,1H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,36)(H,33,39);1H3,(H,3,4)/t20-,21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOHIWKHLZWLEW-SGIIKHNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745559
Record name Acetic acid--L-tyrosylglycylglycyl-L-phenylalanyl-L-methioninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100929-67-7
Record name Acetic acid--L-tyrosylglycylglycyl-L-phenylalanyl-L-methioninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Met-Enkephalin amide
Reactant of Route 2
Met-Enkephalin amide
Reactant of Route 3
Met-Enkephalin amide
Reactant of Route 4
Met-Enkephalin amide
Reactant of Route 5
Met-Enkephalin amide
Reactant of Route 6
Met-Enkephalin amide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。